

Discovery and isolation of 3-Methoxyoxan-4-one from natural sources

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methoxyoxan-4-one

Cat. No.: B1290594

[Get Quote](#)

Foreword: On the Natural Occurrence of 3-Methoxyoxan-4-one

Extensive searches of scientific literature and chemical databases have revealed no evidence of **3-Methoxyoxan-4-one**, also known as 3-methoxy-tetrahydropyran-4-one, as a naturally occurring compound. It is not documented as having been discovered in or isolated from any plant, fungal, marine, or microbial source. The compound is consistently referenced as a synthetic building block used in the preparation of more complex molecules for pharmaceutical and chemical research.

Therefore, this technical guide deviates from the original request for natural source isolation and instead provides an in-depth overview of the synthesis, properties, and applications of **3-Methoxyoxan-4-one**, reflecting the available scientific data. This document is intended for researchers, chemists, and drug development professionals who may utilize this compound as a synthetic intermediate.

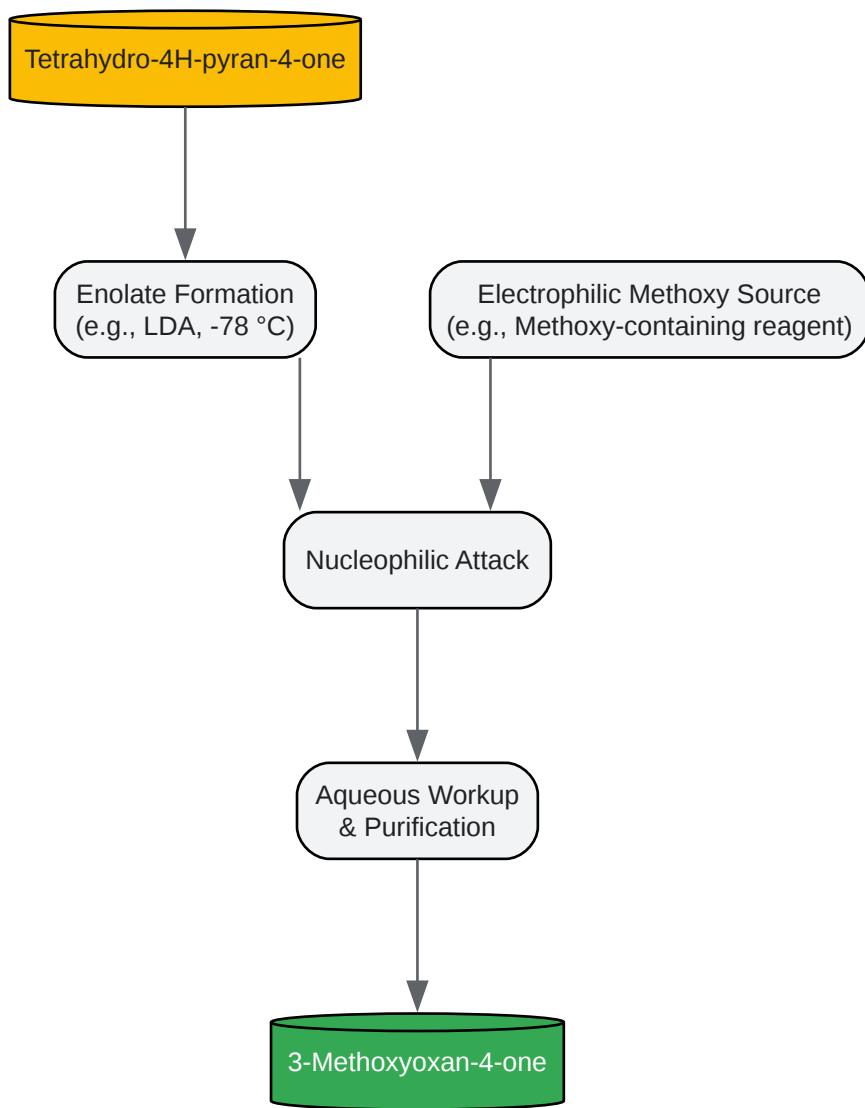
Physicochemical and Spectroscopic Data

The fundamental properties of **3-Methoxyoxan-4-one** are crucial for its use in a laboratory setting. The data presented below is compiled from chemical supplier databases and computational predictions.

Table 1: Physicochemical Properties of **3-Methoxyoxan-4-one**

Property	Value
IUPAC Name	3-methoxytetrahydro-4H-pyran-4-one
Synonyms	3-Methoxyxan-4-one
CAS Number	624734-17-4 [1]
Molecular Formula	C ₆ H ₁₀ O ₃
Molecular Weight	130.14 g/mol [1]
Appearance	Liquid
Topological Polar Surface Area	35.5 Å ² [1]
Hydrogen Bond Acceptor Count	3 [1]

Table 2: Predicted Spectroscopic Data


Spectroscopy Type	Predicted Key Signals
¹ H NMR (CDCl ₃)	δ ~3.4-3.6 (s, 3H, -OCH ₃), ~3.8-4.2 (m, 4H, -OCH ₂), ~2.4-2.8 (m, 2H, -CH ₂ -C=O)
¹³ C NMR (CDCl ₃)	δ ~56 (-OCH ₃), ~68-75 (-OCH ₂), ~208 (C=O)
IR (neat)	ν ~1720-1740 cm ⁻¹ (C=O stretch), ~1080-1150 cm ⁻¹ (C-O stretch)
Mass Spectrometry (EI)	m/z 130 (M ⁺), 99 (M ⁺ - OCH ₃)

Synthesis of 3-Methoxyxan-4-one

While detailed synthetic procedures for **3-Methoxyxan-4-one** are not abundant in the literature, its structure suggests a plausible synthesis from readily available starting materials such as tetrahydro-4H-pyran-4-one. The key transformation would be the introduction of a methoxy group at the α -position to the carbonyl.

General Synthetic Workflow

A common strategy for α -functionalization of ketones involves the formation of an enolate or enol equivalent, followed by reaction with an electrophilic source of the desired functional group.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **3-Methoxyxan-4-one**.

Experimental Protocols: Application in Reductive Amination

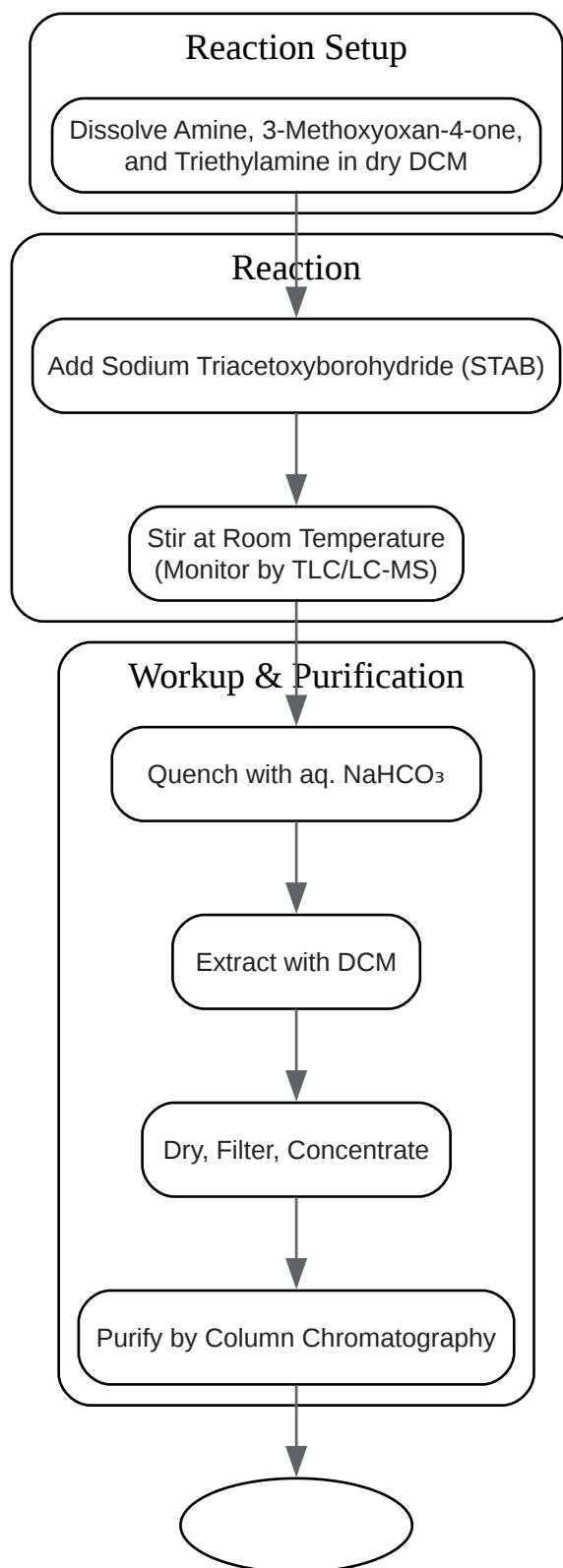
A primary documented use of **3-Methoxyxan-4-one** is as a ketone component in reductive amination reactions to form substituted aminotetrahydropyrans. These products can be

valuable intermediates in drug discovery.

Reductive Amination of 3-Methoxyoxan-4-one with a Cyclopentylamine Derivative

This protocol is adapted from a procedure described in the patent literature for the synthesis of chemokine receptor modulators.[\[2\]](#)

Objective: To synthesize a substituted aminotetrahydropyran via reductive amination.


Materials:

- A cyclopentylamine derivative (as the amine component)
- **3-Methoxyoxan-4-one**
- Sodium triacetoxyborohydride (STAB)
- Triethylamine (Et_3N)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- In a round-bottom flask under an inert nitrogen atmosphere, dissolve the cyclopentylamine derivative (1.0 eq), **3-Methoxyoxan-4-one** (3.0 eq), and triethylamine (4.0 eq) in anhydrous DCM.
- Stir the mixture at room temperature.
- Add sodium triacetoxyborohydride (3.0 eq) to the stirring solution.

- Continue stirring the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Once the reaction is complete, quench it by carefully adding saturated aqueous NaHCO_3 solution.
- Dilute the mixture with additional DCM and transfer it to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer three times with DCM.
- Combine all organic layers, wash with brine, dry over anhydrous Na_2SO_4 , and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aminotetrahydropyran.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for a reductive amination reaction.

Conclusion

3-Methoxyxan-4-one is a valuable synthetic intermediate rather than a natural product. Its utility is demonstrated in the construction of complex heterocyclic molecules through reactions such as reductive amination. The information provided in this guide on its properties, plausible synthesis, and experimental applications is intended to support researchers in synthetic and medicinal chemistry endeavors. Future research may lead to the discovery of this or related oxane structures in nature, but based on current knowledge, its origin is firmly in the realm of chemical synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [Discovery and isolation of 3-Methoxyxan-4-one from natural sources]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1290594#discovery-and-isolation-of-3-methoxyxan-4-one-from-natural-sources]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com